![molecular formula C16H17BrO3 B8119956 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene](/img/structure/B8119956.png)
1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a phenylmethoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-bromo-2-methoxyphenol.
Etherification: The brominated product is then subjected to etherification with 2-phenylmethoxyethanol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and polymers.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. Its molecular targets and pathways are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation.
Comparison with Similar Compounds
4-Bromoanisole: Similar structure but lacks the phenylmethoxyethoxy group.
2-Bromo-2-(methoxy(phenyl)methyl)benzene: Similar but with different substitution patterns.
Uniqueness: 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine, methoxy, and phenylmethoxyethoxy groups makes it versatile for various applications in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-2-methoxy-1-(2-phenylmethoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-16-11-14(17)7-8-15(16)20-10-9-19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDSDQCVYRYUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8119886.png)
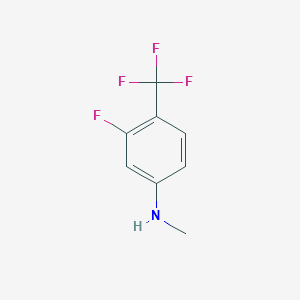
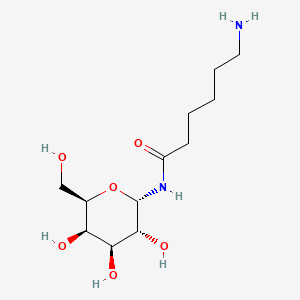
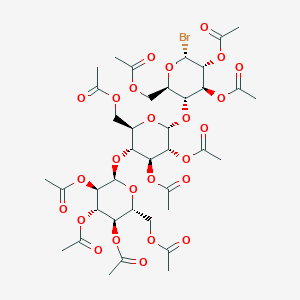
![Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide](/img/structure/B8119912.png)
![Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B8119923.png)
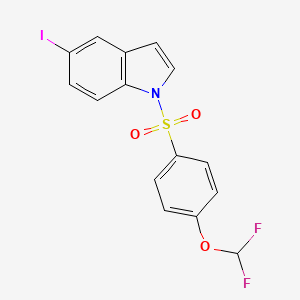
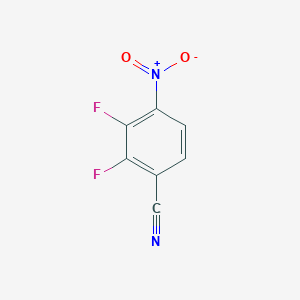
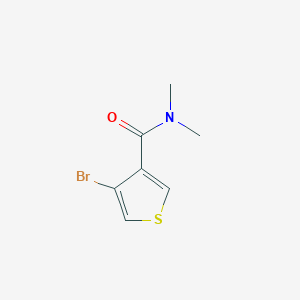
![[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8119965.png)
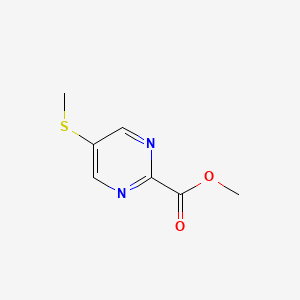
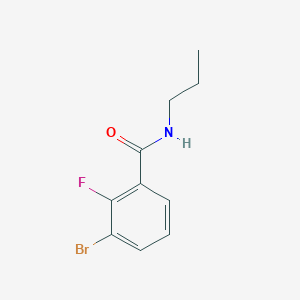
![Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, 3a-(4-chlorophenyl)hexahydro-1-oxo-5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8119987.png)
![[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B8119991.png)
